sodium;sulfidosulfonylmethane

Protein chemistry Cysteine modification Enzyme regulation

Sodium sulfidosulfonylmethane (CAS 1950-85-2), chemically known as sodium methanethiosulfonate (Na-MTS), is a water-soluble organosulfur compound belonging to the thiosulfonate class. Its molecular formula is CH₃NaO₂S₂ (MW: 134.15 g/mol).

Molecular Formula CH3NaO2S2
Molecular Weight 134.16 g/mol
Cat. No. B12058869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;sulfidosulfonylmethane
Molecular FormulaCH3NaO2S2
Molecular Weight134.16 g/mol
Structural Identifiers
SMILESCS(=O)(=O)[S-].[Na+]
InChIInChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1
InChIKeyJFTZUZWJGUCSTE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Sulfidosulfonylmethane (CAS 1950-85-2): A Specialized Thiosulfonate for Targeted Protein Modification


Sodium sulfidosulfonylmethane (CAS 1950-85-2), chemically known as sodium methanethiosulfonate (Na-MTS), is a water-soluble organosulfur compound belonging to the thiosulfonate class . Its molecular formula is CH₃NaO₂S₂ (MW: 134.15 g/mol) . Structurally, it features a central sulfur atom bonded to two oxygen atoms (sulfonyl group) and a sulfur atom (thiosulfonate group), with the sodium ion enhancing aqueous solubility . This compound is primarily utilized as a sulfhydryl-specific reagent for the covalent modification of cysteine residues in proteins, enabling precise structural and functional studies .

Sodium Sulfidosulfonylmethane: Why Non-Thiosulfonate Alternatives Compromise Specificity and Reversibility


Thiol-modifying reagents are not universally interchangeable. Sodium sulfidosulfonylmethane, as a methanethiosulfonate (MTS) reagent, reacts with cysteine thiolate groups via a nucleophilic substitution mechanism to form a reversible mixed disulfide bond, releasing methanesulfinate as a leaving group [1]. This contrasts sharply with irreversible alkylating agents like iodoacetamide and maleimides, which permanently modify cysteine residues and can introduce unintended conformational changes or cross-linking [2]. Substituting with a non-MTS alternative risks irreversible protein inactivation, loss of activity assays, or altered downstream signaling readouts [3].

Quantitative Differentiation of Sodium Sulfidosulfonylmethane: Head-to-Head Reactivity and Selectivity Data


pH-Dependent Specificity: >10⁹-Fold Preference for Cysteine Thiolate over Protonated Thiols

Sodium sulfidosulfonylmethane (as its methyl ester analog, MMTS) exhibits extreme selectivity for the thiolate anion form of cysteine. In a study with 2-mercaptoethanol, the reactivity of the protonated thiol group toward MMTS was at least 5 × 10⁹ times lower than that of the thiolate anion [1]. This pH-dependent reactivity ensures that modification occurs primarily at cysteine residues with lowered pKa, a feature not shared by non-specific alkylating agents [2].

Protein chemistry Cysteine modification Enzyme regulation

Reversible Modification: Restoring Native Function via Reducing Agents

Unlike irreversible alkylators such as iodoacetamide or maleimides, MTS reagents like sodium sulfidosulfonylmethane form a disulfide linkage that can be fully reversed by treatment with reducing agents like dithiothreitol (DTT) or β-mercaptoethanol . This allows researchers to confirm that observed functional changes are specifically due to cysteine modification rather than off-target effects .

Protein labeling Functional assays Drug target validation

Enhanced Aqueous Solubility: 134 mg/mL vs. Poorly Soluble Alkyl Thiosulfonates

Sodium sulfidosulfonylmethane is fully water-soluble due to its ionic sodium salt form, enabling homogeneous reactions in aqueous buffers without organic co-solvents . In contrast, alkyl methanethiosulfonates (e.g., S-methyl methanethiosulfonate, octyl methanethiosulfonate) are hydrophobic and require DMSO or DMF for solubilization, which can denature sensitive proteins .

Formulation Aqueous reactions Bioconjugation

Rapid Kinetics: Second-Order Rate Constant ~10³ M⁻¹s⁻¹ for Cysteine Modification

The reaction of MTS reagents with cysteine thiolates proceeds with a second-order rate constant on the order of 10³ M⁻¹s⁻¹ at pH 7.0 [1]. This rapid kinetics allows for near-complete labeling within minutes under physiological conditions, comparable to maleimides but without the irreversible side reactions [2].

Kinetics Protein labeling Biophysics

Procurement-Driven Applications for Sodium Sulfidosulfonylmethane


Substituted Cysteine Accessibility Method (SCAM) for Ion Channel Mapping

Sodium sulfidosulfonylmethane is the foundational reagent for SCAM, where engineered cysteine residues are probed with MTS reagents to map channel pore lining and ligand binding sites [1]. Its small size (methyl group) ensures minimal steric perturbation, allowing precise localization of functional domains .

Reversible Protein Labeling for Functional Rescue Assays

Researchers use sodium sulfidosulfonylmethane to reversibly modify catalytic cysteine residues, then restore activity with DTT to confirm that observed inhibition is specific to the targeted thiol [1]. This approach is widely used in enzyme mechanism studies and drug target validation .

Synthesis of Thiol-Reactive Probes and Bioconjugates

Sodium sulfidosulfonylmethane serves as a starting material for preparing diverse MTS-based probes, including fluorescent, biotinylated, and spin-labeled derivatives [1]. Its water solubility facilitates one-pot synthesis of hydrophilic probes without the need for protecting groups .

Structural Biology: Cysteine Cross-Linking for Protein Conformation Analysis

Bifunctional MTS reagents derived from sodium sulfidosulfonylmethane are employed to probe proximity between cysteine residues in protein complexes, providing distance constraints for molecular modeling [1].

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